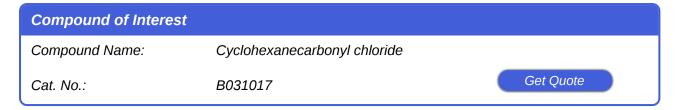


# Cyclohexanecarbonyl Chloride: A Comprehensive Technical Guide for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Aliphatic Acyl Chloride Reagent for Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride, an aliphatic acyl chloride, serves as a versatile and reactive intermediate in organic synthesis. Its unique structural features, combining a reactive acyl chloride group with a stable cyclohexane ring, make it a valuable building block for the synthesis of a wide array of molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed overview of its properties, synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

# **Physicochemical and Spectroscopic Properties**

**Cyclohexanecarbonyl chloride** is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in common organic solvents but reacts vigorously with water and other nucleophiles.[2] Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical Properties of Cyclohexanecarbonyl Chloride



Property	Value	Reference(s)
Molecular Formula	C7H11CIO	[3]
Molecular Weight	146.61 g/mol	[3]
Boiling Point	184 °C (lit.)	[4]
Density	1.096 g/mL at 25 °C (lit.)	[4]
Refractive Index	n20/D 1.469 (lit.)	[4]
Flash Point	66 °C (150.8 °F)	[4]

Table 2: Spectroscopic Data for Cyclohexanecarbonyl Chloride

Spectroscopy	Data	Reference(s)
<sup>1</sup> H NMR	δ (ppm): 2.74 (m, 1H), 2.09 (m, 2H), 1.80 (m, 2H), 1.66 (m, 1H), 1.31-1.26 (m, 5H)	[3]
<sup>13</sup> C NMR	δ (ppm): 176.5, 53.5, 29.5, 25.5, 25.0	[5]
IR Spectroscopy	Strong C=O stretch ~1780- 1800 cm <sup>-1</sup>	[6]
Mass Spectrometry	Molecular Ion (M+): m/z 146/148 (Iow abundance); Base Peak: m/z 83; Other Key Fragments: m/z 111, 55, 41	[2]

# **Synthesis of Cyclohexanecarbonyl Chloride**

The most common and efficient method for the synthesis of **cyclohexanecarbonyl chloride** is the reaction of cyclohexanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride.[1][7]



# Experimental Protocol: Synthesis from Cyclohexanecarboxylic Acid and Thionyl Chloride

This protocol describes a general laboratory-scale synthesis of **cyclohexanecarbonyl chloride**.

#### Materials:

- Cyclohexanecarboxylic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous benzene or other inert solvent (e.g., dichloromethane)
- n-Dodecane (as an internal standard for GC analysis, optional)
- Methanol
- Triethylamine

#### Equipment:

- · Round-bottom flask
- Condenser
- Dean-Stark trap (if residual water needs to be removed)
- Heating mantle
- Magnetic stirrer
- Gas chromatograph (for reaction monitoring and yield determination)

#### Procedure:

• To a solution of cyclohexanecarboxylic acid (e.g., 6.95 g, 0.054 mol) in anhydrous benzene (90 mL) in a reactor equipped with a condenser, add a suitable internal standard like n-

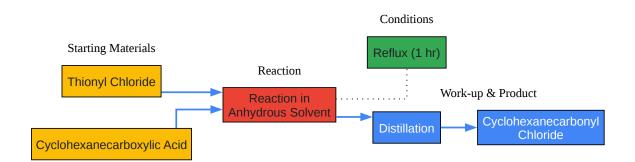


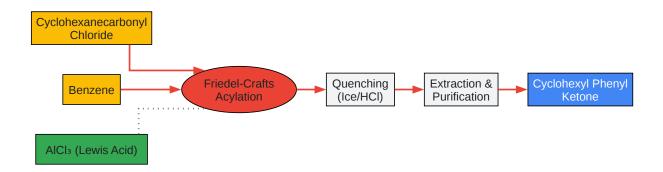
dodecane (1.0 g).[8]

- To ensure anhydrous conditions, a portion of the benzene (approx. 25 mL) can be removed by distillation.[8]
- Cool the reaction mixture to room temperature and add thionyl chloride (e.g., 6.0 mL, 0.082 mol) dropwise.[8]
- Heat the reaction mixture to reflux for 1 hour.[8] The reaction progress can be monitored by the cessation of gas evolution (SO<sub>2</sub> and HCl).
- After the reaction is complete, the excess thionyl chloride and solvent can be removed by distillation.
- To confirm the formation of the product, a small aliquot of the reaction mixture can be reacted with methanol in the presence of a small amount of triethylamine. The resulting methyl cyclohexanecarboxylate can be analyzed by gas chromatography (GC).[8]

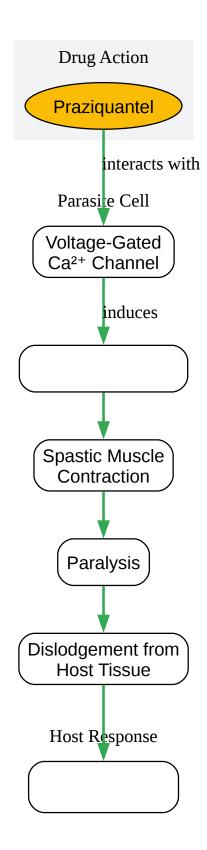
Expected Yield: This method typically results in a high conversion rate and selectivity, often exceeding 99%.[8][9]



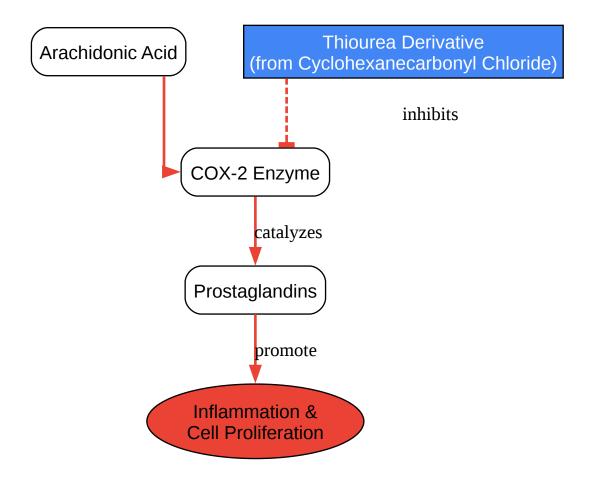












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- To cite this document: BenchChem. [Cyclohexanecarbonyl Chloride: A Comprehensive Technical Guide for Drug Development and Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031017#cyclohexanecarbonyl-chloride-as-an-aliphatic-acyl-chloride-reagent]

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